Sodium;2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate

Description

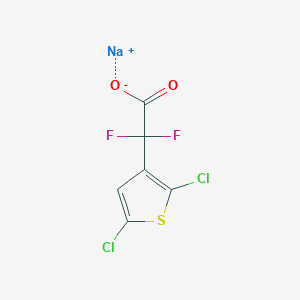

Sodium;2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate (molecular formula: C₆HCl₂F₂O₂SNa) is a sodium salt of a fluorinated acetic acid derivative featuring a dichlorothiophene substituent. The compound combines a thiophene ring substituted with chlorine atoms at positions 2 and 5, along with a difluoroacetate group. Its sodium salt form enhances solubility in polar solvents, facilitating its use in nucleophilic reactions or as a precursor for esterification/amidation processes .

Properties

IUPAC Name |

sodium;2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2O2S.Na/c7-3-1-2(4(8)13-3)6(9,10)5(11)12;/h1H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUONRHUSRJKJBA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(C(=O)[O-])(F)F)Cl)Cl.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2F2NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate typically involves the reaction of 2,5-dichlorothiophene with difluoroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 40-60°C and a reaction time of 12-24 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Alkyl or aryl-substituted thiophenes.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of Sodium;2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate typically involves:

- Reactants : 2,5-dichlorothiophene and difluoroacetic acid.

- Base : Sodium hydroxide is commonly used to facilitate the reaction.

- Conditions : The reaction is conducted at temperatures between 40°C to 60°C for 12 to 24 hours.

In industrial settings, larger scale production utilizes advanced monitoring techniques like high-performance liquid chromatography (HPLC) to ensure product purity and yield.

Chemical Reactions and Behavior

This compound can undergo several types of chemical reactions:

- Oxidation Reactions : Can be oxidized to form sulfoxides and sulfones using agents like hydrogen peroxide.

- Reduction Reactions : Reduction can yield thiols or sulfides with reducing agents such as lithium aluminum hydride.

- Substitution Reactions : Chlorine atoms can be substituted with various functional groups through reactions with Grignard reagents or organolithium compounds.

Chemistry

This compound serves as a crucial building block in organic synthesis. It allows chemists to create more complex molecules through various reactions.

Biological Research

The compound is under investigation for its potential biological activities. Studies focus on its interactions with biomolecules and its effects on cellular pathways. Its unique structure may enhance interactions with specific enzymes or receptors.

Medicinal Chemistry

Research explores the compound's potential therapeutic properties. It is being evaluated as a precursor in drug development for conditions such as cancer and inflammation due to its reactivity and ability to form biologically active derivatives.

Material Science

In materials science, this compound is utilized in the production of specialty chemicals and advanced materials like organic semiconductors and photovoltaic devices.

Case Studies

Several studies have highlighted the applications of this compound:

-

Anticancer Activity :

- A study evaluated the compound's efficacy against various cancer cell lines, showing promising results in inhibiting cell growth.

- The National Cancer Institute (NCI) protocols were employed to assess its activity against human tumor cells.

-

Organic Synthesis Development :

- Researchers have reported successful synthesis of novel derivatives using this compound as a starting material.

- These derivatives exhibited enhanced biological activity compared to their precursors.

Mechanism of Action

The mechanism of action of Sodium;2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Target Compound:

Limited synthetic details are available, but analogous methods involve:

Acid Neutralization : Reaction of 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetic acid with sodium hydroxide.

Ester Activation : Similar to , sodium salts can be activated using triphenylphosphine and iodine for nucleophilic substitutions (e.g., amide formation) .

Sodium Chlorodifluoroacetate (C₂ClF₂O₂Na):

Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate (C₁₀H₈Cl₂F₂O₂):

- Prepared via esterification of the corresponding acid with ethanol.

- Applications: Key intermediate in sulfonylurea herbicides, exploiting the dichlorophenyl group for target binding .

Physicochemical Properties

- Solubility : The sodium salt form of the target compound exhibits higher aqueous solubility compared to ester derivatives (e.g., ethyl esters in ) .

- Stability : Fluorine atoms enhance metabolic stability, a feature shared with sodium chlorodifluoroacetate .

Research and Application Gaps

- Pharmaceutical Potential: Fluorinated thiophene derivatives are understudied compared to phenyl or heterocyclic analogs, warranting exploration in drug discovery .

- Stereoelectronic Studies : Computational modeling of the dichlorothiophene-difluoroacetate moiety could elucidate its reactivity in cross-coupling reactions .

Conclusion this compound occupies a niche among fluorinated acetic acid derivatives due to its unique substituent combination. Its comparison with sodium chlorodifluoroacetate and dichlorophenyl esters highlights opportunities in tailored synthetic applications, particularly where electron-deficient aromatic systems are advantageous. Further research into its biological activity and catalytic utility is recommended.

Biological Activity

Sodium;2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is a synthetic compound with potential applications in various biological fields, including pharmacology and agrochemistry. This article discusses its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

- IUPAC Name : Sodium 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate

- Molecular Formula : C6H2Cl2F2O2SNa

- Molecular Weight : 251.04 g/mol

- CAS Number : 2490426-47-4

- Physical Form : Powder

- Purity : ≥95%

This compound exhibits its biological activity primarily through its interaction with specific enzymes and receptors in biological systems. Its structure suggests potential inhibitory effects on certain metabolic pathways.

- Enzyme Inhibition : The compound may inhibit enzymes involved in the metabolism of glucose and fatty acids, similar to other compounds in its class.

- Receptor Modulation : It may interact with receptors related to neurotransmission and inflammation, influencing various signaling pathways.

Antimicrobial Properties

Recent studies have indicated that compounds with similar thiophene structures exhibit antimicrobial activity against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 18 μM |

| Escherichia coli | 25 μM |

| Candida albicans | 31 μM |

These findings suggest that this compound may possess comparable antimicrobial properties.

Antioxidant Activity

Research has shown that thiophene derivatives can act as antioxidants by scavenging free radicals. This property is crucial for preventing oxidative stress-related diseases.

Study on Antimicrobial Activity

A study published in MDPI explored the antimicrobial effects of various thiophene derivatives against a range of bacterial and fungal strains. This compound was tested alongside other compounds and demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

Study on Pharmacological Effects

Another study focused on the pharmacological effects of this compound in diabetic models. The compound was evaluated for its ability to lower blood glucose levels and improve insulin sensitivity. Results indicated a notable reduction in blood glucose levels compared to control groups .

Q & A

Q. What are the recommended synthetic routes for Sodium 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate?

The synthesis typically involves nucleophilic substitution or transition metal-catalyzed coupling. For example:

- Step 1 : React 2,5-dichlorothiophene-3-carboxylic acid derivatives with difluoroacetic acid precursors.

- Step 2 : Use sodium hydroxide or potassium carbonate to deprotonate and form the sodium salt.

Key conditions include polar aprotic solvents (e.g., DMF) and catalysts like Pd(PPh₃)₄ for cross-coupling reactions .

Q. How is the purity and structural integrity of this compound validated?

- Analytical Methods :

- Purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What safety protocols are critical when handling this compound?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritancy (similar to sodium chloroacetate derivatives ).

- First Aid : Immediate flushing with water for eye/skin exposure and medical consultation .

Advanced Research Questions

Q. How can contradictory reactivity data in nucleophilic substitution reactions be resolved?

Contradictions often arise from solvent polarity or counterion effects. For example:

- Polar Solvents (e.g., DMSO): Enhance SN2 mechanisms due to stabilized transition states.

- Nonpolar Solvents (e.g., THF): Favor SN1 pathways with carbocation intermediates.

Validate hypotheses using kinetic isotope effects (KIEs) or computational DFT studies .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Q. How does the sodium counterion influence the compound’s solubility and reactivity?

- Solubility : Sodium enhances aqueous solubility via ion-dipole interactions, critical for biological assays.

- Reactivity : The Na⁺ ion polarizes the difluoroacetate group, increasing electrophilicity at the carbonyl carbon.

Compare with potassium or ammonium salts using conductivity measurements .

Data Analysis and Methodological Considerations

Q. What strategies optimize reaction yields in large-scale synthesis?

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Maximizes cross-coupling |

| Temperature | 80–100°C | Balances kinetics/thermodynamics |

| Solvent | DMF/H₂O (9:1) | Enhances substrate solubility |

| Reaction Time | 12–24 hours | Ensures completion |

| Source: Adapted from transition metal-catalyzed protocols |

Q. How are computational methods applied to predict biological activity?

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450).

- QSAR Models : Correlate logP values (from HPLC) with membrane permeability.

- MD Simulations : Assess stability of sodium salt in aqueous environments (AMBER force field) .

Contradictory Evidence and Resolution

Q. Why do fluorinated analogs exhibit variable metabolic stability in in vitro assays?

Q. How to address discrepancies in reported melting points for this compound?

- Potential Causes : Polymorphism or hygroscopicity.

- Solutions :

- Conduct DSC/TGA to identify polymorphic transitions .

- Store samples in desiccators with P₂O₅ to prevent hydration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.